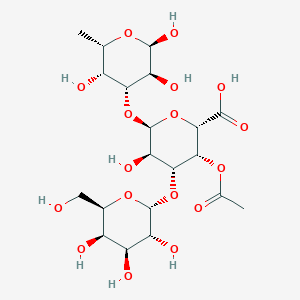
Polysaccharide S-156
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polysaccharide S-156 is a type of natural polysaccharide that has been found to have various potential applications in the field of scientific research. It is derived from the roots of the medicinal plant Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine. Polysaccharide S-156 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
The exact mechanism of action of polysaccharide S-156 is not yet fully understood. However, it is believed to work by modulating the activity of various signaling pathways in the body, including the NF-κB and MAPK pathways. This modulation can lead to a range of biochemical and physiological effects, including the anti-inflammatory, antioxidant, and immunomodulatory effects mentioned above.
Biochemical and Physiological Effects:
Polysaccharide S-156 has been shown to have a range of biochemical and physiological effects, including:
1. Anti-inflammatory effects: Polysaccharide S-156 has been found to inhibit the production of various pro-inflammatory cytokines, including TNF-α and IL-6.
2. Antioxidant effects: Polysaccharide S-156 has been shown to scavenge free radicals and reduce oxidative stress.
3. Immunomodulatory effects: Polysaccharide S-156 has been found to modulate the activity of various immune cells, including T cells and B cells.
4. Anti-cancer effects: Polysaccharide S-156 has been shown to inhibit the growth and proliferation of various cancer cell lines.
实验室实验的优点和局限性
Polysaccharide S-156 has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. It is a natural product, making it potentially safer for use in humans than synthetic compounds.
2. It has a range of potential applications in various fields of research.
3. It is relatively easy to synthesize and purify.
Some of the limitations include:
1. The exact mechanism of action is not yet fully understood.
2. The purity and quality of the polysaccharide can vary depending on the extraction and purification methods used.
3. Further research is needed to fully understand the potential side effects and toxicity of polysaccharide S-156.
未来方向
There are several potential future directions for research on polysaccharide S-156. Some of these include:
1. Further investigation of the exact mechanism of action.
2. Development of new extraction and purification methods to improve the purity and quality of the polysaccharide.
3. Clinical trials to investigate the potential therapeutic applications of polysaccharide S-156 in humans.
4. Investigation of the potential synergistic effects of polysaccharide S-156 with other natural compounds.
5. Development of new delivery methods to improve the bioavailability of polysaccharide S-156 in the body.
合成方法
Polysaccharide S-156 is typically extracted from the roots of Salvia miltiorrhiza using a combination of water and ethanol. The resulting extract is then purified using a series of filtration and chromatography techniques to isolate the polysaccharide. The final product is a white powder that is soluble in water.
科学研究应用
Polysaccharide S-156 has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include:
1. Anti-inflammatory effects: Polysaccharide S-156 has been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
2. Antioxidant effects: Polysaccharide S-156 has also been found to have strong antioxidant effects, which could make it useful in the prevention and treatment of oxidative stress-related diseases such as cancer and cardiovascular disease.
3. Immunomodulatory effects: Polysaccharide S-156 has been shown to have immunomodulatory effects, meaning it can help regulate the immune system. This could make it useful in the treatment of autoimmune diseases such as multiple sclerosis and lupus.
属性
CAS 编号 |
154821-14-4 |
|---|---|
产品名称 |
Polysaccharide S-156 |
分子式 |
C20H32O17 |
分子量 |
544.5 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H32O17/c1-4-7(23)13(11(27)18(31)32-4)35-20-12(28)14(15(33-5(2)22)16(37-20)17(29)30)36-19-10(26)9(25)8(24)6(3-21)34-19/h4,6-16,18-21,23-28,31H,3H2,1-2H3,(H,29,30)/t4-,6+,7+,8-,9-,10+,11-,12+,13+,14+,15+,16-,18+,19+,20-/m0/s1 |
InChI 键 |
JHSOLQFSSMFPAK-ATEWNJAPSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)C(=O)O)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)C(=O)O)OC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)O |
同义词 |
polysaccharide S-156 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)

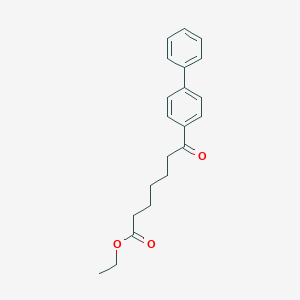
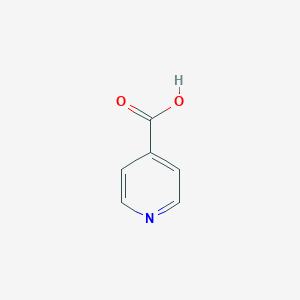

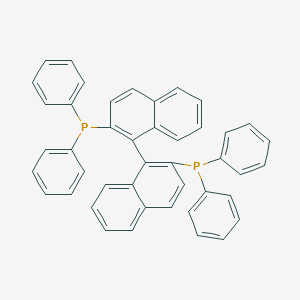
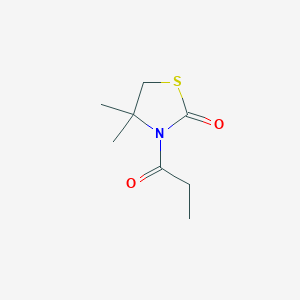

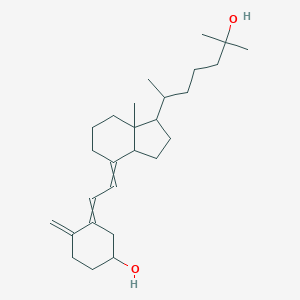

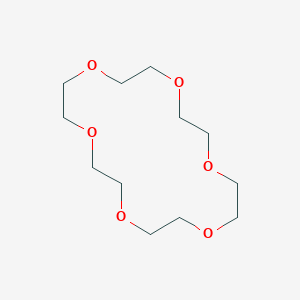
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
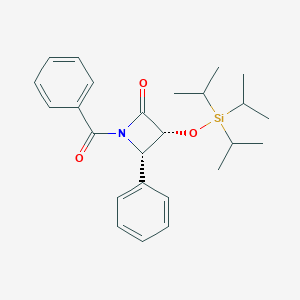
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)